molecular formula C9H8FN3O2 B11894097 Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B11894097
M. Wt: 209.18 g/mol
InChI Key: BEQBOAPFYYXWFK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom at the 5-position and an ethyl ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoronicotinic acid with hydrazine to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the pyrazolopyridine core provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

  • Ethyl 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Ethyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its halogenated counterparts .

Biological Activity

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8FN3O2
  • Molar Mass : 209.18 g/mol
  • Density : 1.423±0.06 g/cm³ (predicted)
  • Boiling Point : 372.3±37.0 °C (predicted)
  • pKa : 6.75±0.40 (predicted) .

This compound has been studied for its role as an inhibitor of various biological pathways:

  • Inhibition of Protein Kinases : This compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM, respectively. These kinases are crucial in regulating the cell cycle and transcription .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiproliferative effects against various cancer cell lines, including HeLa and HCT116. The mechanism involves cell cycle arrest at the G2/M phase, which is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
  • Anti-inflammatory Effects : Some studies indicate that pyrazolo derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to stimuli like lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various tumor cell lines using an MTT assay. The results indicated significant inhibition of cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific cell line tested.

Cell LineIC50 (µM)
HeLa0.32
HCT1160.28
A3750.45

This data highlights its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Activity

In a separate investigation, the compound was tested for its ability to inhibit LPS-induced TNF-alpha release in murine models. The results showed a remarkable reduction in TNF-alpha levels, indicating strong anti-inflammatory properties.

Treatment Concentration (mM)TNF-alpha Inhibition (%)
145
1075
10097

These findings suggest that this compound could be beneficial in managing inflammatory conditions .

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

ethyl 5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

BEQBOAPFYYXWFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=NC2=NN1)F

Origin of Product

United States

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